![molecular formula C15H14F3N3O3 B2367908 methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate CAS No. 1024020-32-3](/img/structure/B2367908.png)
methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methyl hydrazine hydrochloride . Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the pyrazol ring. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique properties that can significantly influence the physical and chemical properties of the compound it is part of. For example, it can increase the acidity of the compound and decrease its basicity .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Chains and Rings
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is explored in research for its unique molecular structure, particularly for hydrogen-bonded chains and rings formation. Studies show molecules linked into chains and sheets by a combination of N-H...O(carbonyl) and C-H...O hydrogen bonds (Portilla et al., 2007).
Crystal Structure and Fungicidal Activity
This compound is involved in the synthesis of novel structures with potential biological applications. For instance, its role in synthesizing compounds with moderate fungicidal activity against pathogens like Rhizoctonia solani has been demonstrated (Liu et al., 2014).
Antimicrobial and Antioxidant Properties
Research has also focused on its derivatives for potential antimicrobial and antioxidant applications. Synthesized compounds display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Structural Variations in Coordination Polymers
Studies include the exploration of structural variations in coordination polymers and binuclear complexes involving pyrazole-based ligands. Such research contributes to understanding molecular geometry and potential applications in various fields (Konar et al., 2013).
Synthesis of Biologically Active Derivatives
The compound plays a role in synthesizing derivatives for potential anticancer applications. Research in this area is crucial for developing new molecular targeted therapies for cancer (Liu et al., 2017).
Corrosion Inhibition
Another significant application is in the field of materials science, particularly as a corrosion inhibitor. Compounds synthesized from this chemical have shown effectiveness in protecting metals from corrosion (Missoum et al., 2013).
Antifungal Activity and Structure-Activity Relationships
It is also used in the synthesis of derivatives with antifungal properties. These activities are explored through various structural modifications, enhancing our understanding of structure-activity relationships in medicinal chemistry (Du et al., 2015).
Safety and Hazards
Direcciones Futuras
The trifluoromethyl group is of significant interest in the field of medicinal chemistry, and research into its properties and potential applications is ongoing . Future directions could include exploring its use in the synthesis of new pharmaceuticals and studying its impact on the physical and chemical properties of various compounds .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their effects .
Mode of Action
The trifluoromethyl group in the compound may play a crucial role in these interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to changes in cellular processes and functions .
Result of Action
Based on the structure of the compound, it can be inferred that it may cause changes in the function of its targets, leading to alterations in cellular processes and functions .
Propiedades
IUPAC Name |
methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-21-8-10(12(20-21)15(16,17)18)13(22)19-11(14(23)24-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBCNMUEVMIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)
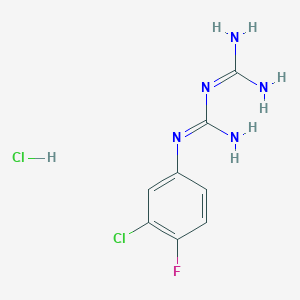

![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
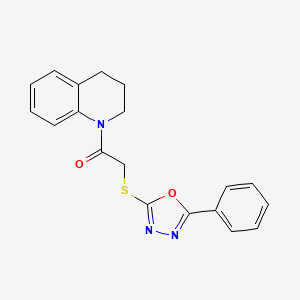
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
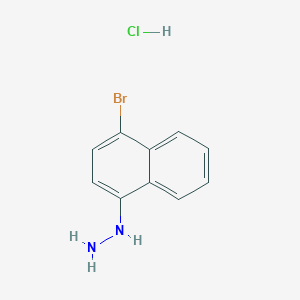
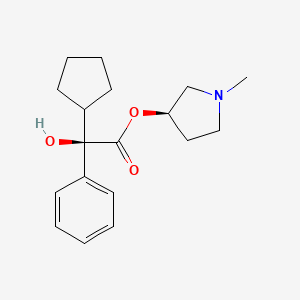

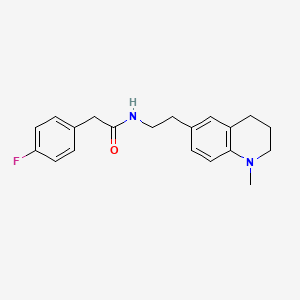
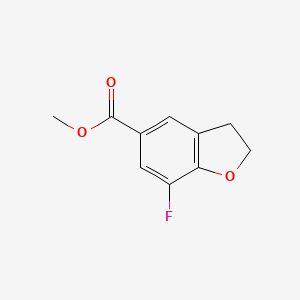
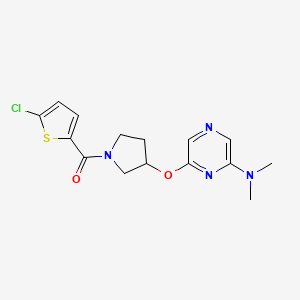

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)
